4-Bromo-2-(4-methoxyphenyl)thiazole

Data Gap Comparative Evidence Differentiation

Researchers procuring 2,4-disubstituted thiazole building blocks risk divergent cross-coupling yields and target potency when using incorrect regioisomers or halogen analogs. 4-Bromo-2-(4-methoxyphenyl)thiazole (CAS 1078734-03-8) provides the defined 4-bromo-2-(4-methoxyphenyl) scaffold to eliminate this variable. • 95% purity for reproducible Pd-catalyzed Suzuki, Buchwald-Hartwig, and related coupling reactions • Substitution pattern critical: not interchangeable with 2-bromo regioisomers or 4-chloro analogs • Sourced as a synthetic intermediate for medicinal chemistry libraries and agrochemical discovery programs Supplied with batch-specific QC documentation.

Molecular Formula C10H8BrNOS
Molecular Weight 270.15 g/mol
CAS No. 1078734-03-8
Cat. No. B1344033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(4-methoxyphenyl)thiazole
CAS1078734-03-8
Molecular FormulaC10H8BrNOS
Molecular Weight270.15 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC(=CS2)Br
InChIInChI=1S/C10H8BrNOS/c1-13-8-4-2-7(3-5-8)10-12-9(11)6-14-10/h2-6H,1H3
InChIKeyMUNWKDJOWYMCTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-(4-methoxyphenyl)thiazole: Procurement Overview


4-Bromo-2-(4-methoxyphenyl)thiazole (CAS 1078734-03-8) is a halogenated heterocyclic building block in the 2,4-disubstituted thiazole class, featuring a bromine at the 4-position and a 4-methoxyphenyl group at the 2-position . Its molecular formula is C₁₀H₈BrNOS, with a molecular weight of 270.15 g/mol and a typical commercial purity specification of 95% . As a versatile small molecule scaffold, it is primarily sourced as a synthetic intermediate for medicinal chemistry and agrochemical discovery programs .

4-Bromo-2-(4-methoxyphenyl)thiazole: Why Analogs Aren't Interchangeable


Thiazole derivatives are not functionally interchangeable due to the critical influence of substitution pattern and halogen type on their physicochemical properties, reactivity, and biological target engagement [1]. Simply substituting 4-Bromo-2-(4-methoxyphenyl)thiazole with its regioisomer (e.g., 2-Bromo-4-(4-methoxyphenyl)thiazole) or a different halogen analog (e.g., 4-Chloro-2-(4-methoxyphenyl)thiazole) can lead to divergent outcomes in cross-coupling reaction yields, metabolic stability, and target potency [1]. The following section presents the available quantitative differentiation data; however, it must be noted that high-strength, head-to-head comparative evidence for this specific compound is currently limited in the public domain [1].

4-Bromo-2-(4-methoxyphenyl)thiazole: Differentiation Evidence


Critical Data Gap: No Comparative Data Available

A comprehensive search of primary research papers, patents, and authoritative databases (excluding prohibited vendor sites) did not yield any study that directly compared 4-Bromo-2-(4-methoxyphenyl)thiazole to a named analog in a quantitative assay (e.g., IC50, reaction yield, solubility). All available quantitative data points (e.g., an AChE IC50 of 570 nM) were traced to a different chemical structure (CHEMBL5202485) and are therefore inapplicable. This critical data gap means that no verifiable, quantifiable differentiation claim can currently be made to prioritize this compound over a close analog for scientific selection or procurement.

Data Gap Comparative Evidence Differentiation

4-Bromo-2-(4-methoxyphenyl)thiazole: Application Scenarios


4-Bromo-Thiazole Building Block for Library Synthesis

Based on its structural class, 4-Bromo-2-(4-methoxyphenyl)thiazole is suitable for use as a synthetic intermediate in medicinal chemistry libraries. The bromine atom at the 4-position provides a handle for palladium-catalyzed cross-coupling reactions, a common strategy for generating diverse analogs from a core scaffold. However, no quantitative data confirms superior reactivity compared to other 4-halo-thiazole analogs, so procurement for this purpose relies on generic synthetic principles rather than evidence-based differentiation [1].

Exploratory Probe for Target Screening

The compound may be used as an exploratory probe in target-based screening panels where thiazole derivatives are known to be active, such as kinase or acetylcholinesterase assays. This application is based on class-level knowledge of thiazole bioactivity. The lack of specific, comparator-based data for this molecule means its utility is unvalidated, and any results would be preliminary, requiring extensive follow-up to compare against established thiazole probes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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